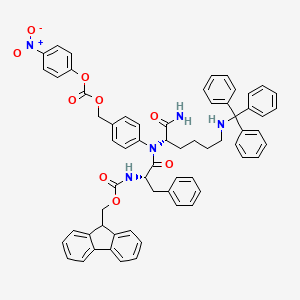

Fmoc-Phe-Lys(Trt)-PAB-PNP

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-[[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H57N5O9/c64-59(69)58(31-17-18-40-65-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)67(49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)60(70)57(41-44-19-5-1-6-20-44)66-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,65H,17-18,31,40-43H2,(H2,64,69)(H,66,71)/t57-,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGURWMJSNXIEZ-YQOHNZFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H57N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1028.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Fmoc-Phe-Lys(Trt)-PAB-PNP: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and key experimental considerations for the enzyme-cleavable linker, Fmoc-Phe-Lys(Trt)-PAB-PNP. This linker is a critical component in the development of advanced Antibody-Drug Conjugates (ADCs), enabling targeted delivery and controlled release of cytotoxic payloads to cancer cells.

Introduction to this compound

This compound is a sophisticated chemical entity designed for targeted cancer therapy. It belongs to the class of cleavable linkers, which are engineered to be stable in systemic circulation but are selectively cleaved under specific conditions within the tumor microenvironment or inside cancer cells. The strategic design of this linker, incorporating a dipeptide sequence, a self-immolative spacer, and an activated carbonate, allows for the precise release of a conjugated drug, thereby maximizing its therapeutic efficacy while minimizing off-target toxicity.

The core components of this compound are:

-

Fmoc-Phe-Lys(Trt)-: A dipeptide composed of Phenylalanine (Phe) and Lysine (B10760008) (Lys). This sequence is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[1][] The N-terminus is protected by a Fluorenylmethyloxycarbonyl (Fmoc) group, and the lysine side chain is protected by a trityl (Trt) group, both of which are instrumental during the synthesis process.

-

-PAB- (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the dipeptide, this spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the active drug.[3]

-

-PNP (p-nitrophenyl): This moiety forms a p-nitrophenyl carbonate, which is a highly reactive group used for the covalent attachment of the cytotoxic payload to the linker. During the conjugation process, the p-nitrophenolate acts as a good leaving group.[4][5]

Mechanism of Action: From Systemic Circulation to Intracellular Drug Release

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that ensures targeted drug delivery and activation.

-

Targeting and Internalization: The ADC circulates in the bloodstream and selectively binds to a specific antigen expressed on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized into the cell, typically via endocytosis.

-

Lysosomal Trafficking: The internalized ADC is transported to the lysosome, an acidic organelle rich in hydrolytic enzymes.

-

Enzymatic Cleavage: Within the lysosome, the Phe-Lys dipeptide of the linker is recognized and cleaved by proteases, primarily Cathepsin B.[1][] This enzymatic action is the key trigger for drug release.

-

Self-Immolation and Payload Release: The cleavage of the dipeptide exposes an amine group on the PAB spacer, initiating a rapid, spontaneous 1,6-electronic cascade elimination. This self-immolative process results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and a quinone methide by-product.[3]

Signaling Pathway Diagram

Caption: Workflow of ADC action from binding to cell death.

PAB Self-Immolation Mechanism

References

A Comprehensive Technical Guide to the Physicochemical Properties of Fmoc-Phe-Lys(Trt)-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Phe-Lys(Trt)-PAB-PNP, a critical linker molecule used in the development of advanced therapeutics. The document details its core physicochemical properties, experimental protocols for its application, and visual diagrams illustrating its mechanism and synthesis workflow.

Introduction to this compound

This compound is a complex, synthetic peptide derivative that serves as a cleavable linker, primarily in the construction of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells, minimizing systemic toxicity.[3] The linker component is crucial for the stability and efficacy of an ADC.

The structure of this compound is meticulously designed for its role:

-

Fmoc (Fluorenylmethyloxycarbonyl) and Trt (Trityl): These are protecting groups for the N-terminus of phenylalanine and the side chain of lysine (B10760008), respectively. They are essential during the chemical synthesis process to prevent unwanted side reactions.[3]

-

Phe-Lys (Phenylalanine-Lysine): This dipeptide sequence acts as a recognition site for specific proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[3] This enzymatic cleavage is the key to the linker's targeted release mechanism.

-

PAB (p-aminobenzyl): This moiety is a self-immolative spacer. Once the Phe-Lys sequence is cleaved, the PAB group undergoes a spontaneous 1,6-elimination reaction, ensuring the complete and unmodified release of the conjugated drug payload.[3]

-

PNP (p-nitrophenyl): The para-nitrophenyl (B135317) group serves as an activated carbonate, facilitating the covalent attachment of the linker to a drug molecule containing a suitable nucleophile (e.g., a hydroxyl or amino group).[3]

This molecule is a cornerstone in the synthesis of ADCs, enabling the creation of stable conjugates that release their cytotoxic payload only upon internalization into the target cell.[4]

Physicochemical and Computational Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1116086-09-9 | [1][5][6][7] |

| Molecular Formula | C₆₃H₅₇N₅O₉ | [5][6] |

| Molecular Weight | 1028.15 g/mol (also reported as 1028.18) | [1][5][6] |

| Purity | Typically ≥95% or ≥98% | [1][6] |

| Appearance | White to off-white solid | |

| Storage Conditions | Recommended storage at 4°C or -20°C | [6][8] |

| Topological Polar Surface Area (TPSA) | 192.43 Ų | [6] |

| logP (Octanol-Water Partition Coefficient) | 11.3993 | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 10 | [6] |

| Rotatable Bonds | 22 | [6] |

Experimental Protocols

The synthesis and application of this compound involve standard but precise chemical procedures. The following sections outline the methodologies for its synthesis, purification, and characterization.

The synthesis of the peptide backbone of this linker is typically achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3]

Objective: To assemble the Fmoc-Phe-Lys(Trt) peptide sequence on a solid support resin.

Materials:

-

Pre-loaded Wang resin or Rink Amide resin

-

Fmoc-Lys(Trt)-OH

-

Fmoc-Phe-OH

-

Deprotection Solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

-

Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) or similar carbodiimide, and an additive like Hydroxybenzotriazole (HOBt)

-

Solvents: DMF, Dichloromethane (DCM)

-

Automated peptide synthesizer or manual synthesis vessel

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

First Amino Acid Loading (if not pre-loaded): Couple Fmoc-Lys(Trt)-OH to the resin using DIC/HOBt in DMF. Allow the reaction to proceed for 2-4 hours.

-

Fmoc Deprotection: Remove the Fmoc group from the lysine residue by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF followed by DCM to remove excess reagents and byproducts.

-

Second Amino Acid Coupling: Couple Fmoc-Phe-OH to the newly free amine of the lysine residue using DIC/HOBt in DMF. Monitor coupling efficiency with a qualitative test (e.g., Kaiser test).

-

Final Washing: Wash the resin extensively with DMF and DCM.

-

Cleavage and PAB-PNP Addition: The subsequent steps involve cleaving the dipeptide from the resin and solution-phase chemistry to add the PAB-PNP moiety. This is a multi-step process often involving the protection and deprotection of the PAB group before activating it with p-nitrophenyl chloroformate.

Objective: To purify the crude product to ≥98% purity.

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column

Protocol:

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as DMF or a mixture of acetonitrile (B52724) and water.

-

Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient Elution: Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-40 minutes.

-

Detection: Monitor the elution at a wavelength of approximately 220 nm and 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the main product peak.

-

Solvent Removal: Combine the pure fractions and remove the solvent via lyophilization to obtain the final product as a white powder.

Objective: To confirm the identity and purity of the final product.

-

Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry to confirm the molecular weight of the compound. The expected mass should correspond to the molecular formula C₆₃H₅₇N₅O₉.

-

Nuclear Magnetic Resonance (NMR): While specific spectra are not publicly available, ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure, ensuring the presence of all constituent parts (Fmoc, Phe, Lys, Trt, PAB, PNP) and the correct connectivity.

-

Analytical HPLC: Use an analytical C18 column with a fast gradient to confirm the purity of the final product, which should be ≥98%.

Visualizations: Workflow and Mechanism of Action

The following diagrams, generated using DOT language, illustrate the key processes involving this compound.

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of the peptide backbone.

Caption: Mechanism of Action for an ADC utilizing a Phe-Lys-PAB cleavable linker.

References

- 1. Fmoc-Phe -Lys(Trt)-PAB-PNP - Creative Biolabs [creative-biolabs.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. Buy Fmoc-Phe-Lys(Trt)-PAB [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. precisepeg.com [precisepeg.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 1116086-09-9 [amp.chemicalbook.com]

- 8. Fmoc-Phe-Lys(Boc)-PAB, 206133-42-8 | BroadPharm [broadpharm.com]

The Role of the p-Aminobenzyl (PAB) Spacer in Self-Immolative Linkers: An In-Depth Technical Guide

Introduction

In the landscape of targeted therapeutics, particularly within the domain of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the potent cytotoxic payload is a critical determinant of both efficacy and safety. Self-immolative linkers are a sophisticated class of chemical constructs designed to degrade in a controlled manner upon a specific triggering event, leading to the release of an unmodified active drug.[1][2] Among these, the p-aminobenzyl (PAB) spacer has emerged as a cornerstone technology, integral to the design of numerous clinically successful ADCs.[3][4]

This technical guide provides a comprehensive overview of the PAB spacer's fundamental role, mechanism of action, and practical applications in the development of self-immolative drug delivery systems. It is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation targeted therapies.

Core Principle: The 1,6-Elimination Cascade

The PAB spacer functions as an electronic cascade system.[5] Its utility is rooted in the principle of a 1,6-elimination reaction, a spontaneous chemical fragmentation process. This process remains dormant until a specific trigger unmasks a key functional group, initiating the cascade. In a typical ADC construct, the PAB spacer is positioned between a trigger moiety (often an enzyme-cleavable peptide) and the drug payload.[6]

The sequence of events is as follows:

-

Trigger Activation: The ADC is internalized into the target cancer cell, often into the lysosome.[7] Within this acidic and enzyme-rich environment, a specific protease, such as Cathepsin B, cleaves a designated peptide sequence (e.g., valine-citrulline) linked to the PAB spacer.[6][7]

-

Initiation of 1,6-Elimination: The enzymatic cleavage exposes the aniline (B41778) amine of the PAB unit. This newly freed amine is a potent electron-donating group.[5] It initiates a rapid, through-bond electronic rearrangement within the PAB's aromatic system.

-

Self-Immolation and Payload Release: The electronic cascade culminates in the spontaneous fragmentation of the linker. This involves the formation of an unstable intermediate, an azaquinone methide, which promptly decomposes.[7] This "self-immolation" results in the traceless release of the payload in its original, fully active form, along with benign byproducts like carbon dioxide.[8][9]

The elegance of this system lies in its ability to ensure that the highly potent drug is released only after the ADC has reached its intended cellular destination, thereby minimizing off-target toxicity.[10]

Structural Components and Key Variants

A PAB-based self-immolative linker system is modular, consisting of three main parts: the trigger, the PAB core, and the payload attachment point.

-

The Trigger: The most common trigger is an enzyme-cleavable dipeptide, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[6][11] These sequences are substrates for lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[7] Other triggers can include moieties sensitive to pH or the reducing environment of the cell.[2][12]

-

The PAB Core: The central component is p-aminobenzyl alcohol (PABOH).[7] Its aromatic ring and benzylic alcohol are essential for the 1,6-elimination mechanism. Modifications to the aromatic ring, such as the introduction of electron-withdrawing groups, can be used to modulate the rate of immolation and the stability of the linker.[4][13]

-

Payload Attachment: The cytotoxic drug is covalently attached to the benzylic position of the PAB spacer. The nature of this linkage depends on the available functional group on the payload:

-

PABC (p-Aminobenzyl Carbamate): For drugs with an amine group, a carbamate (B1207046) linkage is formed. This is the most common and well-validated configuration, used in ADCs like Adcetris® (brentuximab vedotin).[6][14]

-

PABE (p-Aminobenzyl Ether): For drugs with a phenolic hydroxyl group, an ether linkage can be used.[13][15] Studies have shown that the rate of immolation for PABE linkers can be slower and is influenced by the acidity of the phenol. Electron-withdrawing groups on the payload can accelerate release.[4][16]

-

PABC Carbonate: For payloads with an alcohol group, a carbonate linkage can be formed. However, simple carbonates can be unstable in plasma. The inclusion of the PAB spacer enhances stability compared to a direct carbonate linkage.[12][17][18]

-

Quantitative Data on PAB Spacer Performance

The performance of a PAB-based linker is assessed through its stability in circulation and its efficiency of cleavage at the target site. The tables below summarize key quantitative data from various studies.

Table 1: Stability of PAB-based Linker-Payloads in Serum/Plasma

| Linker-Payload Construct | Serum/Plasma Source | Incubation Time (h) | % Drug Release / Degradation | Reference |

| Unsubstituted PABC Linker-Payload | Mouse Serum | 24 | 100% | [10] |

| Unsubstituted PABC Linker-Payload | Human Serum | 24 | Stable | [10] |

| m-Amide PABC (MA-PABC) Linker | Mouse Serum | 24 | < 5% | [10] |

| Carbonate Linker with PAB Spacer | Human Serum | 30-36 | ~50% | [18] |

| Simple Carbonate Linker (No PAB) | Human Serum | 15-20 | ~50% | [18] |

| N-acyl carbamate (pH-responsive) | Plasma | 24 | >84% stable | [19] |

Table 2: Enzymatic Cleavage and Payload Release

| Linker Substrate | Enzyme | Condition | Outcome | Reference |

| Val-Cit-PABC-Doxorubicin | Cathepsin B | Lysosomal pH | Efficient release of Doxorubicin | [6][9] |

| Val-Cit-PABE-Phenol | Cathepsin B | Lysosomal pH | Slow immolation | [4][13] |

| Val-Cit-PABE-Phenol (with EWG*) | Cathepsin B | Lysosomal pH | Accelerated immolation | [4][16] |

| m-Amide PABC (MA-PABC) Linker | Cathepsin B | Lysosomal pH | Efficiently cleaved | [10] |

*EWG: Electron-Withdrawing Group

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of PAB-based linkers. Below are representative protocols for key experiments.

Synthesis of a Val-Cit-PAB Linker

A modified route for the synthesis of the widely used Mc-Val-Cit-PABOH linker has been reported to be high-yielding and reproducible.[20]

-

Objective: To synthesize the maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (Mc-Val-Cit-PABOH) linker.

-

Methodology:

-

The synthesis begins with L-Citrulline.

-

The p-aminobenzyl alcohol (PABOH) spacer is incorporated via a HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) coupling reaction.

-

This is followed by the sequential formation of the dipeptide by coupling with Fmoc-protected valine.

-

After deprotection, the maleimidocaproyl (Mc) group is introduced.

-

The entire synthesis involves six steps and proceeds with a reported overall yield of 50%.[20]

-

-

Key Advantage: This route avoids potential racemization at the citrulline stereogenic center, ensuring high diastereoselectivity.[20]

In Vitro Linker Cleavage Assay

This assay evaluates the rate and extent of payload release from an ADC in the presence of a specific enzyme.[21]

-

Objective: To quantify the release of a payload from an ADC catalyzed by Cathepsin B.

-

Methodology:

-

Reaction Mixture Preparation: Prepare a solution of the ADC (e.g., 1-5 µM) in an appropriate reaction buffer (e.g., 100 mM acetate (B1210297) buffer, pH 5.0, containing DTT as a reducing agent for enzyme activation).

-

Enzyme Addition: Initiate the reaction by adding a purified enzyme (e.g., human Cathepsin B) to the ADC solution. A control sample without the enzyme should be run in parallel.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding an excess of cold organic solvent (e.g., acetonitrile) or a specific enzyme inhibitor.

-

Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the intact ADC, cleaved linker-payload intermediates, and the released free payload. The rate of release is determined by monitoring the decrease in the ADC peak area and the increase in the free drug peak area over time.[21][22]

-

Plasma Stability Assay

This protocol assesses the stability of the ADC in a biological matrix, simulating its time in systemic circulation.

-

Objective: To determine the rate of premature payload release from an ADC in plasma.

-

Methodology:

-

Incubation: Incubate the ADC at a defined concentration (e.g., 10-100 µg/mL) in fresh human or animal plasma at 37°C.

-

Time Points: Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).

-

Sample Preparation: Process the plasma samples to isolate the ADC and any released payload. This may involve protein precipitation (e.g., with acetonitrile) or affinity capture of the antibody component using protein A/G beads.

-

Analysis: Quantify the amount of intact ADC and/or released payload using techniques like ELISA (for conjugated antibody), Hydrophobic Interaction Chromatography (HIC) (for drug-to-antibody ratio), or LC-MS (for free payload).

-

Data Interpretation: The stability is often reported as the half-life (t½) of the conjugate in plasma.[10]

-

Conclusion

The p-aminobenzyl (PAB) spacer is a powerful and versatile tool in the design of self-immolative linkers for targeted drug delivery. Its mechanism, based on a triggered 1,6-elimination, provides a reliable method for the controlled and traceless release of active pharmaceutical ingredients inside target cells. The modularity of the PAB system, allowing for different triggers and payload attachment strategies, has made it a central component in the linker technology of several FDA-approved and clinical-stage ADCs.[14] A thorough understanding of the factors governing its stability and cleavage kinetics, supported by robust experimental evaluation, is essential for the continued development of safer and more effective targeted therapies. Future innovations may focus on modifying the PAB core to further tune release rates, enhance stability, and broaden the scope of compatible payloads.[1][23]

References

- 1. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digital.wpi.edu [digital.wpi.edu]

- 8. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

- 12. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Collection - Immolation of pâAminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of AntibodyâDrug Conjugates with Phenol-Containing Payloads - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. books.rsc.org [books.rsc.org]

- 19. A Self-Immolative Linker for the pH-Responsive Release of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

cathepsin-cleavable linkers for ADCs

An In-Depth Technical Guide to Cathepsin-Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the high specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker, a chemical bridge connecting these two components, is a critical element that dictates the overall efficacy and safety of the ADC. An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the toxic payload, yet be labile enough to efficiently release the drug upon reaching the target cancer cell.

Among the most successful strategies employed in ADC design are enzyme-cleavable linkers, particularly those sensitive to lysosomal proteases like cathepsins. Cathepsins are often overexpressed in the tumor microenvironment and are highly active within the acidic confines of the lysosome, making them an excellent trigger for tumor-specific drug release. This guide provides a comprehensive technical overview of cathepsin-cleavable linkers, focusing on their mechanism, quantitative performance metrics, and the experimental protocols used for their evaluation.

Mechanism of Action: Lysosomal Cleavage

The therapeutic action of an ADC equipped with a cathepsin-cleavable linker is a multi-step process that ensures payload delivery is confined to the target cell, thereby minimizing systemic toxicity.

-

Binding and Internalization: The ADC circulates through the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Endocytosis and Lysosomal Trafficking: Following binding, the entire ADC-antigen complex is internalized by the cell via receptor-mediated endocytosis, initially forming an endosome. This endosome is then trafficked and fuses with a lysosome.

-

Enzymatic Cleavage: The interior of the lysosome is characterized by a low pH (4.5-5.5) and a high concentration of hydrolytic enzymes, including cathepsin B.[1] This environment activates cathepsin B, which recognizes and cleaves a specific peptide sequence within the ADC's linker.

-

Payload Release: The most common cathepsin-cleavable linkers, such as those based on the valine-citrulline (Val-Cit) dipeptide, are connected to a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[2] Once cathepsin B cleaves the dipeptide, the PABC spacer spontaneously undergoes a 1,6-elimination reaction, releasing the cytotoxic payload in its unmodified, fully active form.[3]

-

Cytotoxicity: The released payload can then diffuse out of the lysosome and exert its cell-killing effect, for instance, by disrupting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Core Components and Key Linker Types

The archetypal cathepsin-cleavable linker system is the Val-Cit-PABC construct, which has been successfully incorporated into several FDA-approved ADCs.[4][5]

-

Dipeptide Sequence: The Val-Cit sequence is the most common recognition motif for cathepsin B. Valine occupies the P2 position and citrulline the P1 position, fitting into the S2 and S1 subsites of the enzyme's active site, respectively.[1] Other dipeptides like valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys) are also used.[4][6] Val-Ala offers improved hydrophilicity compared to Val-Cit, which can be advantageous when working with lipophilic payloads to reduce aggregation.[6][7]

-

Self-Immolative Spacer: The p-aminobenzyl carbamate (PABC) spacer is crucial for ensuring that the payload does not sterically hinder the enzyme's access to the cleavage site and for enabling the "traceless" release of the drug.[1]

-

Antibody Conjugation Handle: A group like maleimidocaproyl (mc) is often included to provide a stable covalent attachment point to the thiol groups of reduced cysteine residues on the antibody.[8]

Data Presentation: Linker Performance Comparison

The choice of linker significantly impacts the stability, efficacy, and therapeutic window of an ADC. Next-generation linkers have been developed to address specific challenges, such as the poor stability of traditional Val-Cit linkers in mouse plasma, which complicates preclinical evaluation.

Table 1: Plasma Stability of Various Cathepsin-Cleavable Linkers

A major challenge with the standard Val-Cit linker is its susceptibility to premature cleavage in rodent plasma by the carboxylesterase Ces1c, leading to poor stability in mouse models.[9][10] Modifications, such as adding a glutamic acid residue to create an EVCit (Glu-Val-Cit) linker, dramatically improve stability in mice while retaining stability in human plasma.[9]

| Linker Type | ADC Construct | Species | Stability Metric | Result | Reference(s) |

| Val-Cit (VCit) | anti-HER2-MMAF | Human | % Intact ADC (28 days) | No significant degradation | [9][11] |

| anti-HER2-MMAF | Mouse | % Payload Lost (14 days) | > 95% | [9][11] | |

| cAC10-MMAE | Mouse | Linker Half-Life (t½) | ~144 hours (6.0 days) | [2][12][13] | |

| cAC10-MMAE | Monkey | Linker Half-Life (t½) | ~230 hours (9.6 days) | [2][12][13] | |

| Ser-Val-Cit (SVCit) | anti-HER2-MMAF | Mouse | % Payload Lost (14 days) | ~70% | [9][11][13] |

| Glu-Val-Cit (EVCit) | anti-HER2-MMAF | Human | % Intact ADC (28 days) | No significant degradation | [9] |

| anti-HER2-MMAF | Mouse | % Payload Lost (14 days) | Almost none | [9][13] | |

| Pyrene Probe | Mouse | Linker Half-Life (t½) | 19.1 hours | [9] | |

| Glu-Gly-Cit (EGCit) | Pyrene Probe | Mouse | % Intact Probe (4 days) | ~45% | [14] |

| Pyrene Probe | Human | % Intact Probe | ~100% | [14] | |

| Phe-Lys | Dipeptide-MMAE | Mouse | Linker Half-Life (t½) | 12.5 hours | [10] |

| Dipeptide-MMAE | Human | Linker Half-Life (t½) | 30 days | [10] |

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

The efficiency of linker cleavage and payload release directly impacts the potency of the ADC. Comparing the half-maximal inhibitory concentration (IC50) of ADCs with different linkers against target cancer cell lines provides a quantitative measure of their relative effectiveness.

| ADC / Linker Type | Payload | Cell Line | IC50 Value | Reference(s) |

| Sulfatase-Cleavable | MMAE | BT474 (HER2+) | 61 pM | [7][15] |

| Val-Ala | MMAE | BT474 (HER2+) | 92 pM | [7][15] |

| Non-Cleavable | MMAE | BT474 (HER2+) | 609 pM | [7][15] |

| β-Galactosidase-Cleavable | MMAE | N/A | 8.8 pM | [7] |

| Val-Cit | MMAE | N/A | 14.3 pM | [7] |

Experimental Protocols

The development and validation of cathepsin-cleavable linkers rely on a suite of standardized biochemical and cell-based assays.

Protocol 1: Synthesis of Mc-Val-Cit-PABC Linker

This protocol describes a representative synthesis for the widely used Mc-Val-Cit-PABC linker, which can then be activated for conjugation to a payload. The methodology is designed to be high-yielding and to prevent epimerization at the citrulline stereocenter.[2]

-

Protection of L-Citrulline: React L-Citrulline with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in a solvent mixture (e.g., THF/water) with a base like sodium bicarbonate to yield Fmoc-L-Citrulline.

-

Coupling of PABC Spacer: Couple Fmoc-L-Citrulline to p-aminobenzyl alcohol (PABOH) using a peptide coupling agent such as HATU in an anhydrous solvent like DMF with a non-nucleophilic base (e.g., DIPEA) to form Fmoc-Cit-PABOH.

-

Fmoc Deprotection (Citrulline): Remove the Fmoc protecting group from Fmoc-Cit-PABOH using a solution of 20% piperidine (B6355638) in DMF.

-

Dipeptide Formation: Couple the resulting Cit-PABOH with an activated valine derivative, such as Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine), in DMF to yield Fmoc-Val-Cit-PABOH. This step typically proceeds with yields of 85-95% as a single diastereomer.[2][16]

-

Fmoc Deprotection (Valine): Remove the final Fmoc group using 20% piperidine in DMF to yield H₂N-Val-Cit-PABOH.

-

Addition of Maleimide Handle: React the deprotected dipeptide with an activated form of 6-maleimidohexanoic acid (e.g., Mc-OSu) in DMF to yield the final product, Mc-Val-Cit-PABOH.

-

Purification: Purify the final product at necessary steps using flash column chromatography or reversed-phase HPLC.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the premature release of its payload in plasma from different species.

-

Preparation: Prepare stock solutions of the ADC in a suitable buffer (e.g., PBS). Obtain commercially available frozen plasma (e.g., human, mouse, rat, monkey). Thaw plasma at 37°C and centrifuge to remove cryoprecipitates.

-

Incubation: In a 96-well or 384-well plate, add the ADC to the plasma to a final concentration (e.g., 1 µg/mL).[17] Incubate the plate at 37°C.

-

Time Points: At designated time points (e.g., 0, 24, 48, 96, 144 hours), collect aliquots of the plasma-ADC mixture. Immediately stop any reaction by freezing the samples at -80°C until analysis.[18][19]

-

Analysis Method 1 (ELISA for Conjugated ADC):

-

Coat a high-binding 96-well plate with a capture antibody (e.g., anti-human IgG).

-

Add the plasma samples and incubate to allow the ADC to bind.

-

Add a detection antibody that specifically recognizes the payload (e.g., anti-MMAE antibody).

-

Use a secondary HRP-conjugated antibody and a colorimetric substrate to quantify the amount of intact, payload-conjugated ADC remaining at each time point.

-

-

Analysis Method 2 (LC-MS/MS for Free Payload): [13]

-

To the plasma samples, add an organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Centrifuge to pellet the proteins and collect the supernatant.

-

Analyze the supernatant using LC-MS/MS to quantify the concentration of the free payload that has been released into the plasma.

-

Calculate the percentage of drug loss or the linker half-life from the data.

-

Protocol 3: In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.[20][21]

-

Cell Seeding: Harvest target (antigen-positive) and control (antigen-negative) cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[21][22]

-

ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Add 50 µL of the diluted ADC solutions to the appropriate wells. Include "cells only" (untreated) and "medium only" (blank) controls.

-

Incubation: Incubate the plate for a period that allows for ADC processing and cytotoxicity, typically 72 to 144 hours.[21]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[21][23]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate the plate overnight in the dark at 37°C.[23]

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Subtract the average absorbance of the blank wells from all other readings. Plot the percentage of cell viability against the logarithm of ADC concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of ADC that inhibits cell viability by 50%.

References

- 1. benchchem.com [benchchem.com]

- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. genemedi.net [genemedi.net]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. crossbridgebio.com [crossbridgebio.com]

- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]

- 18. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

The Architecture of Precision: A Technical Guide to the Design and Synthesis of Peptide-Based ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. Central to the success of an ADC is the linker, a critical component that connects the antibody to the payload. Among the various linker technologies, peptide-based linkers have emerged as a dominant strategy due to their capacity for controlled, tumor-selective payload release. This technical guide provides an in-depth exploration of the design principles, synthesis, and characterization of peptide-based ADC linkers.

Design Principles of Peptide-Based ADC Linkers

An ideal peptide linker for an ADC must maintain stability in systemic circulation to prevent premature drug release and its associated off-target toxicities.[] Conversely, upon internalization into the target cancer cell, the linker must be efficiently cleaved to release the cytotoxic payload.[] The design of peptide linkers, therefore, revolves around a delicate balance between stability and selective cleavability.[]

Key design considerations include:

-

Enzymatic Cleavage: Peptide linkers are designed to be substrates for proteases that are highly expressed in the lysosomal compartment of tumor cells, such as cathepsins.[3][] This ensures that payload release is predominantly triggered after the ADC has been internalized, maximizing tumor cell killing and minimizing collateral damage to healthy tissues.[5]

-

Plasma Stability: The peptide sequence must be carefully chosen to resist cleavage by plasma proteases.[6][7] This is crucial for ensuring that the ADC remains intact during its transit through the bloodstream to the tumor site.[8]

-

Hydrophilicity: The hydrophilicity of the linker can impact the overall biophysical properties of the ADC, including its solubility and aggregation propensity.[9][10] Introducing hydrophilic components, such as polyethylene (B3416737) glycol (PEG), can improve the pharmacokinetic profile of the ADC.[10]

-

Self-Immolative Spacers: Many peptide linkers incorporate a self-immolative moiety, such as p-aminobenzyl carbamate (B1207046) (PABC), between the peptide sequence and the drug.[] Following enzymatic cleavage of the peptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction to release the unmodified payload.[]

The selection of the peptide sequence is paramount. The dipeptide valine-citrulline (Val-Cit) is a widely utilized motif that is efficiently cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[3][11] Another common dipeptide sequence is phenylalanine-lysine (Phe-Lys).[12] Tetrapeptide sequences like glycine-phenylalanine-leucine-glycine (GFLG) have also been explored.[][]

Synthesis of Peptide-Based ADC Linkers

The synthesis of peptide-based linkers typically involves a multi-step process that can be broadly categorized into solid-phase peptide synthesis (SPPS) and solution-phase chemistry.[14]

A general synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of a peptide-based ADC linker-payload construct.

A notable example is the synthesis of the widely used maleimidocaproyl-valine-citrulline-p-aminobenzyl carbamate (mc-Val-Cit-PABC) linker. A modified and scalable synthetic route has been developed to ensure high diastereoselectivity, which is crucial for the final ADC's homogeneity and performance.[11]

Mechanism of Action: From Systemic Circulation to Payload Release

The journey of a peptide-linker-containing ADC from administration to therapeutic action is a precisely orchestrated sequence of events.

Caption: Signaling pathway of a peptide-linker-based ADC from circulation to cell death.

Once administered, the ADC circulates in the bloodstream where the stable peptide linker prevents premature payload release.[7] Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen on the surface of the cancer cell.[5] This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell within an endosome.[5] The endosome then fuses with a lysosome, exposing the ADC to the harsh lysosomal environment characterized by a low pH and a high concentration of proteases, such as cathepsin B.[15][16][17] These proteases recognize and cleave the specific peptide sequence in the linker, initiating the release of the cytotoxic payload.[3][] If a self-immolative spacer is present, it will then decompose to liberate the active drug, which can then exert its cytotoxic effect, leading to tumor cell death.[18]

Quantitative Data on Peptide Linker Performance

The performance of different peptide linkers can be quantitatively assessed through various in vitro and in vivo assays. The following tables summarize key performance indicators for representative peptide linkers.

Table 1: In Vitro Plasma Stability of Peptide Linkers

| Linker Sequence | Species | Assay Conditions | Half-life (t½) | Reference |

| Val-Cit | Human | 37°C in human plasma | > 200 h | [6][15] |

| Val-Cit | Mouse | 37°C in mouse plasma | ~ 20 h | [15][19] |

| Phe-Lys | Human | 37°C in human plasma | Stable | [6][12] |

| Asn-Asn | Human | 37°C in human serum | Stable | [6] |

| GGFG | Human | 37°C in human plasma | Stable | [16] |

Note: The stability of some linkers, like Val-Cit, can differ significantly between species due to varying enzyme activities (e.g., carboxylesterase 1C in mice).[15][16][19]

Table 2: Enzymatic Cleavage Rates of Peptide Linkers

| Linker Sequence | Enzyme | Assay Conditions | Relative Cleavage Rate | Reference |

| Val-Cit | Cathepsin B | pH 6.0, 37°C | ++++ | [3][6] |

| Phe-Lys | Cathepsin B | pH 6.0, 37°C | +++ | [6] |

| Val-Ala | Cathepsin B | pH 6.0, 37°C | +++ | [] |

| Asn-Asn | Legumain | pH 5.5, 37°C | +++++ | [6] |

| GGFG | Cathepsin B | pH 6.0, 37°C | ++ | [15][16] |

Note: Cleavage rates are often reported qualitatively or relative to a standard linker like Val-Cit.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of peptide-based ADC linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

-

Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, rat, mouse) at 37°C.[7]

-

At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma samples.[7]

-

Quench the reaction by adding an excess of cold acetonitrile (B52724) to precipitate plasma proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of the released payload or drug-linker species using liquid chromatography-mass spectrometry (LC-MS).[7]

-

Separately, the amount of total and conjugated antibody can be measured using an enzyme-linked immunosorbent assay (ELISA) to determine the degree of drug loss over time.[7]

-

Calculate the half-life of the ADC in plasma by plotting the percentage of intact ADC remaining versus time.[20]

Cathepsin B Cleavage Assay

Objective: To confirm the susceptibility of the peptide linker to cleavage by the target lysosomal protease.

Methodology:

-

Prepare a reaction buffer (e.g., 10 mM MES buffer, pH 6.0) containing dithiothreitol (B142953) (DTT) to activate the cathepsin B.[21]

-

Add the ADC to the reaction buffer at a final concentration of 1 µM.[21]

-

Initiate the reaction by adding recombinant human cathepsin B to a final concentration of 20 nM.[21]

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction and quench with a suitable quenching solution (e.g., 10% formic acid).

-

Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.[21]

-

Determine the rate of cleavage by plotting the concentration of the released payload over time.

Conclusion and Future Directions

Peptide-based linkers are a cornerstone of modern ADC design, enabling the development of highly effective and targeted cancer therapies. The ability to rationally design and synthesize linkers with tailored stability and cleavage profiles has been instrumental in advancing this therapeutic modality. Future innovations in peptide linker technology may focus on the development of novel peptide sequences with enhanced selectivity for tumor-specific proteases, the incorporation of hydrophilic moieties to improve ADC pharmacokinetics, and the design of dual-trigger release mechanisms for even greater tumor specificity.[6][15] As our understanding of tumor biology and protein engineering continues to expand, so too will the sophistication and efficacy of peptide-based ADC linkers.

References

- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 8. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]

- 9. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 14. abzena.com [abzena.com]

- 15. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Structure and Application of Fmoc-Phe-Lys(Trt)-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe-Lys(Trt)-PAB-PNP is a sophisticated, cleavable linker molecule integral to the design and synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the success of an ADC, dictating its stability in circulation and the mechanism of drug release at the target site. This guide provides a comprehensive overview of the structure, properties, and application of this compound in the context of ADC development.

The core of this linker system is a dipeptide sequence, Phenylalanine-Lysine (Phe-Lys), which is recognized and cleaved by lysosomal proteases, particularly Cathepsin B, an enzyme often overexpressed in the tumor microenvironment. This enzymatic cleavage initiates a cascade that leads to the release of the conjugated drug. The linker also features a self-immolative p-aminobenzyl (PAB) spacer and a p-nitrophenyl (PNP) carbonate group, which facilitates the conjugation of the linker to the cytotoxic payload. The fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups are protecting groups essential for the stepwise synthesis of the linker and its subsequent conjugation.

Chemical Structure and Properties

The chemical structure of this compound is meticulously designed to incorporate several key functionalities. The Fmoc group protects the N-terminus of the phenylalanine residue, while the bulky trityl group safeguards the epsilon-amino group of the lysine (B10760008) side chain during synthesis. The Phe-Lys dipeptide serves as the substrate for enzymatic cleavage. The PAB spacer is a critical element that, upon cleavage of the peptide bond, undergoes a spontaneous 1,6-elimination reaction to release the active drug in an unmodified form. The PNP group is an excellent leaving group, enabling efficient conjugation of the linker to amine-containing payloads.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for researchers in planning synthetic routes and characterizing the final conjugate.

| Property | Value | Reference |

| Molecular Formula | C₆₃H₅₇N₅O₉ | [1][2] |

| Molecular Weight | 1028.15 g/mol | [2] |

| CAS Number | 1116086-09-9 | [1][2] |

| Purity | ≥95-98% | [2][3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, DMSO | |

| Storage | Recommended storage at -20°C |

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound as a cleavable linker in an ADC is a multi-step process that occurs after the ADC has been internalized by a target cancer cell. The following diagram illustrates this pathway.

Caption: Mechanism of drug release from an ADC utilizing a Phe-Lys cleavable linker.

Experimental Protocols

The following sections provide illustrative experimental protocols for the synthesis and application of this compound. These are generalized procedures and may require optimization for specific applications.

Synthesis of this compound

The synthesis of this linker is typically achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase modification.

Materials:

-

Fmoc-Lys(Trt)-OH

-

Fmoc-Phe-OH

-

p-aminobenzyl alcohol (PABA)

-

Di-p-nitrophenyl carbonate

-

Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)

-

Coupling reagents (e.g., HBTU, HOBt, DIPEA)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents (DMF, DCM, etc.)

-

Purification system (e.g., preparative HPLC)

Illustrative Protocol:

-

Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Dissolve Fmoc-Lys(Trt)-OH and DIPEA in DCM and add to the resin. Agitate for 2-4 hours. Cap any unreacted sites.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the lysine.

-

Peptide Coupling: Dissolve Fmoc-Phe-OH, HBTU, HOBt, and DIPEA in DMF. Add this coupling solution to the resin and agitate for 2-4 hours.

-

PAB Moiety Attachment: Following Fmoc deprotection of the phenylalanine, couple p-aminobenzyl alcohol that has been pre-activated.

-

PNP Carbonate Formation: React the benzyl (B1604629) alcohol of the PAB group with di-p-nitrophenyl carbonate in the presence of a base (e.g., pyridine) in solution after cleavage from the resin.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove the Trt protecting group.

-

Purification: Purify the crude product by preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.

Conjugation to a Cytotoxic Drug and Antibody

This protocol outlines the general steps for creating an ADC using the synthesized linker.

Illustrative Workflow:

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.

Illustrative Protocol:

-

Linker-Drug Conjugation: Dissolve this compound and the amine-containing cytotoxic drug in an anhydrous solvent like DMF. Add a non-nucleophilic base such as DIPEA and stir at room temperature. Monitor the reaction by LC-MS.

-

Purification of Linker-Drug: Once the reaction is complete, purify the drug-linker conjugate using preparative HPLC.

-

Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP. Purify the reduced antibody using a desalting column.

-

ADC Conjugation: React the purified drug-linker with the prepared antibody. The reaction conditions (pH, temperature, and time) will depend on the specific antibody and drug-linker.

-

Purification of ADC: Remove unconjugated drug-linker and other impurities using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization of ADC: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

Conclusion

This compound is a highly versatile and efficient cleavable linker for the development of next-generation antibody-drug conjugates. Its design allows for stable drug conjugation, controlled release within the target cell, and a well-defined mechanism of action. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful application of this linker in their drug development programs. As with any complex chemical synthesis, optimization of the described procedures will be necessary to suit the specific properties of the antibody and cytotoxic payload being used.

References

The Role of Purine Nucleoside Phosphorylase (PNP) Activating Group in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of the E. coli Purine (B94841) Nucleoside Phosphorylase (PNP) activating group in the field of bioconjugation. Primarily utilized in enzyme-prodrug therapies, the PNP system offers a targeted approach to convert non-toxic prodrugs into potent cytotoxic agents at a specific site of action. This document details the underlying mechanisms, experimental methodologies, and quantitative data associated with this innovative technology.

Core Principle: The PNP-Mediated Prodrug Activation

The central function of the PNP activating group in bioconjugation revolves around a targeted enzymatic reaction. The bacterial enzyme, E. coli Purine Nucleoside Phosphorylase (PNP), is selectively delivered to a target site, such as a tumor. Subsequently, a systemically administered, non-toxic prodrug is converted by the localized PNP into a highly cytotoxic metabolite. This active drug can then exert its therapeutic effect on the target cells and, through a "bystander effect," on neighboring cells.[1][2][3]

This strategy is predominantly employed in two main therapeutic frameworks:

-

Gene-Directed Enzyme Prodrug Therapy (GDEPT): In GDEPT, the gene encoding the E. coli PNP enzyme is delivered to target cells, typically using viral vectors like adenovirus or lentivirus.[4][5][6][7] The cells that take up the gene then express the PNP enzyme intracellularly.

-

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): In ADEPT, the PNP enzyme is conjugated to a monoclonal antibody that specifically targets a tumor-associated antigen. This antibody-enzyme conjugate localizes to the tumor site, where it can then activate the prodrug.

The key advantage of the PNP system lies in its specificity. The E. coli PNP has a different substrate specificity compared to human PNP, allowing it to activate specific prodrugs that are not substrates for the human enzyme.[8] This minimizes off-target toxicity.

Mechanism of Action

The most common prodrugs used in conjunction with E. coli PNP are purine nucleoside analogs. The mechanism of activation involves the phosphorolytic cleavage of the glycosidic bond of the prodrug.

A widely studied example is the activation of fludarabine (B1672870) phosphate (B84403) (F-araAMP).[9][10] E. coli PNP catalyzes the conversion of fludarabine into 2-fluoroadenine (B1664080) (F-Ade).[10] 2-fluoroadenine is a potent cytotoxic agent that, once inside the cell, is converted into its triphosphate form, which inhibits DNA and RNA synthesis, leading to cell death.[1][10]

Another significant prodrug is 6-methylpurine (B14201) deoxyriboside (MeP-dR).[11][12] E. coli PNP converts MeP-dR into 6-methylpurine (MeP), a toxic purine analog.[11]

The lipophilic nature of the activated metabolites, such as 2-fluoroadenine and 6-methylpurine, allows them to diffuse across cell membranes and kill neighboring, non-PNP-expressing cells, a phenomenon known as the bystander effect.[13][14][15] This is a crucial aspect of the therapy's efficacy, as it is not necessary to transduce every target cell with the PNP gene.[13]

Quantitative Data

The efficacy of the PNP-activating system has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from the literature.

| Prodrug | Cell Line | IC50 (nM) | Reference |

| 6-methylpurine-β-D-riboside (β-D-MPR) | Human Epidermoid No. 2 (H.Ep. #2) | 20 | [16] |

| β-D-MPR | CCRF-CEM (Leukemia) | 6 | [16] |

| β-D-MPR | HL-60(TB) (Leukemia) | 9 | [16] |

| β-D-MPR | K-562(TB) (Leukemia) | 34 | [16] |

| β-D-MPR | MOLT-4/C8 (Leukemia) | 12 | [16] |

| β-D-MPR | RPMI-8226 (Myeloma) | 12 | [16] |

| 6-methylpurine-α-D-riboside (α-D-MPR) | CCRF-CEM (Leukemia) | 1,470 | [16] |

| α-D-MPR | HL-60(TB) (Leukemia) | 4,830 | [16] |

| α-D-MPR | K-562(TB) (Leukemia) | 4,000 | [16] |

| α-D-MPR | MOLT-4/C8 (Leukemia) | 3,360 | [16] |

| α-D-MPR | RPMI-8226 (Myeloma) | 3,930 | [16] |

Table 1: In Vitro Cytotoxicity of PNP-Activated Prodrugs. This table presents the half-maximal inhibitory concentration (IC50) values for 6-methylpurine riboside anomers in various human tumor cell lines.

| Animal Model | Tumor Type | Treatment Group | Tumor Volume Reduction (%) | Reference |

| Nude Mice | Human Glioma (D54MG) | Ad/PNP + F-araAMP | Significant (p=0.001 vs F-araAMP alone) | [13] |

| Nude Mice | Human Non-Small Cell Lung (H322M) | Ad/PNP + F-araAMP | Not significantly different from controls | [13] |

| (BALB/c x C57BL/6) F1 Mice | B-cell Leukemia (BCL-1) | Fludarabine + Cyclophosphamide (B585) pre-transplant | 68% reduction in leukemia development | [17] |

Table 2: In Vivo Efficacy of PNP-GDEPT. This table summarizes the anti-tumor effects observed in preclinical animal models.

Experimental Protocols

This section provides representative methodologies for key experiments in the study of PNP-activating groups in bioconjugation.

Protocol for Lentiviral Transduction of PNP Gene into Cancer Cells

This protocol describes a general procedure for introducing the E. coli PNP gene into mammalian cancer cells using a lentiviral vector.

Materials:

-

HEK293T cells (for lentivirus production)

-

Target cancer cell line

-

Lentiviral vector encoding E. coli PNP

-

Packaging plasmids (e.g., psPAX2, pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Polybrene or Protamine Sulfate

-

Puromycin (B1679871) (for selection)

-

96-well or 24-well cell culture plates

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the lentiviral vector encoding PNP and the packaging plasmids using a suitable transfection reagent.

-

Incubate the cells at 37°C and 5% CO2.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter to remove cell debris.

-

Concentrate the viral particles if necessary.

-

-

Transduction of Target Cells:

-

Seed the target cancer cells in a 96-well or 24-well plate and allow them to adhere overnight.[5][7] Cells should be at approximately 50-70% confluency.[5][7]

-

On the day of transduction, replace the medium with fresh complete medium containing Polybrene (typically 6-9 µg/ml) to enhance transduction efficiency.[4]

-

Add the appropriate amount of lentiviral particles to the cells. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal condition.[5][6]

-

Incubate the cells for 18-72 hours at 37°C and 5% CO2.[4][5]

-

If toxicity is observed, the virus-containing medium can be replaced with fresh medium after 16-24 hours.[4][18]

-

-

Selection of Transduced Cells:

-

After 48-72 hours, passage the cells and begin selection with puromycin. The optimal concentration of puromycin should be determined beforehand with a kill curve for the specific cell line.[5][6]

-

Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[5]

-

Expand the puromycin-resistant cells, which now stably express the E. coli PNP gene.

-

Protocol for In Vitro Bystander Effect Assay

This protocol outlines a method to measure the cytotoxic effect of PNP-activated prodrugs on neighboring, non-PNP-expressing cells.

Materials:

-

PNP-expressing cancer cells (from Protocol 3.1)

-

Parental (non-PNP-expressing) cancer cells, labeled with a fluorescent marker (e.g., GFP)

-

Co-culture plates (e.g., 12-well plates)

-

Prodrug (e.g., fludarabine phosphate or 6-methylpurine deoxyriboside)

-

Cell viability assay reagent (e.g., WST-1 or CellTiter-Glo)

-

Fluorescence microscope

Procedure:

-

Co-culture Setup:

-

Seed a mixture of PNP-expressing cells and fluorescently labeled parental cells in a 12-well plate at a defined ratio (e.g., 1:1, 1:10, 1:100).

-

Allow the cells to adhere and grow for 24 hours.

-

-

Prodrug Treatment:

-

Treat the co-cultures with a range of concentrations of the prodrug.

-

Include control wells with only parental cells and only PNP-expressing cells, both with and without the prodrug.

-

-

Assessment of Bystander Killing:

-

After a set incubation period (e.g., 72 hours), assess the viability of the fluorescently labeled parental cells.

-

This can be done qualitatively by observing the reduction in fluorescent cells under a microscope.

-

For quantitative analysis, the fluorescence intensity of the well can be measured using a plate reader.[19] Alternatively, a cell viability assay can be performed after specifically lysing the non-fluorescent cells or by using flow cytometry to distinguish the two cell populations.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the PNP activating group in bioconjugation.

Caption: Workflow of Gene-Directed Enzyme Prodrug Therapy (GDEPT) using PNP.

Caption: Workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT) with PNP.

Conclusion

The E. coli PNP activating group represents a powerful and versatile tool in the field of bioconjugation, particularly for targeted cancer therapy. Its ability to be selectively delivered to a target site and locally activate a non-toxic prodrug into a potent cytotoxic agent offers a significant therapeutic window, minimizing systemic toxicity. The robust bystander effect further enhances its anti-tumor efficacy. Future research in this area may focus on the development of novel, more efficient PNP variants and new prodrugs with improved pharmacological properties, as well as exploring the application of this system beyond oncology. This technical guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of PNP-mediated bioconjugation.

References

- 1. PNP Therapeutics [pnptherapeutics.com]

- 2. In vivo gene therapy of cancer with E. coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in gene-directed enzyme prodrug therapy (GDEPT) for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lipexogen.com [lipexogen.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]

- 7. origene.com [origene.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Fludarabine-Activating PNP From Archaea as a Guidance for Redesign the Active Site of E. Coli PNP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I dose-escalating trial of Escherichia coli purine nucleoside phosphorylase and fludarabine gene therapy for advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo antitumor activity of intratumoral fludarabine phosphate in refractory tumors expressing E. coli purine nucleoside phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Excellent in vivo bystander activity of fludarabine phosphate against human glioma xenografts that express the escherichia coli purine nucleoside phosphorylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bystander or No Bystander for Gene Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fludarabine in combination with cyclophosphamide decreases incidence of GVHD and maintains effective graft-versus-leukemia effect after allogeneic stem cell transplantation in murine lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. manuals.cellecta.com [manuals.cellecta.com]

- 19. Three-dimensional assessment of bystander effects of mesenchymal stem cells carrying a cytosine deaminase gene on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Cleavage of Phe-Lys Peptide Linkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of Phenylalanine-Lysine (Phe-Lys) peptide linkers, a critical mechanism in the targeted delivery of therapeutic agents, particularly in the context of Antibody-Drug Conjugates (ADCs). This document details the underlying enzymatic processes, quantitative kinetic data, experimental protocols, and relevant biological pathways.

Introduction to Phe-Lys Peptide Linkers

Phe-Lys dipeptide linkers are a class of enzymatically cleavable linkers designed to be stable in systemic circulation and selectively processed within the lysosomal compartment of target cells.[1][2] This targeted release mechanism is paramount for maximizing the therapeutic window of potent cytotoxic agents by minimizing off-target toxicity.[3][4] The Phe-Lys linker, in conjunction with a self-immolative spacer such as p-aminobenzyl carbamate (B1207046) (PABC), ensures the efficient and traceless release of the active drug payload following enzymatic cleavage.[5][6]

The Enzymatic Cleavage Mechanism

The cleavage of the Phe-Lys linker is primarily mediated by lysosomal proteases, with Cathepsin B being the principal enzyme responsible for this processing.[5][] Cathepsin B is a cysteine protease that is often overexpressed in tumor cells and maintains high activity in the acidic environment of the lysosome (pH 4.5-5.5).[][8]

While Cathepsin B is the key enzyme, studies have shown that other lysosomal proteases, such as Cathepsin L, S, and F, can also contribute to the cleavage of dipeptide linkers, providing a degree of redundancy to the drug release mechanism.[9]

The cleavage event occurs at the peptide bond between the lysine (B10760008) residue and the PABC spacer. Following this enzymatic scission, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active drug.[6]

Quantitative Data: Cleavage Kinetics and Plasma Stability

The efficiency of enzymatic cleavage and the stability of the linker in the bloodstream are critical parameters in ADC design. The Phe-Lys linker has been shown to be highly susceptible to Cathepsin B-mediated cleavage, often exhibiting faster kinetics than other commonly used dipeptide linkers.

Table 1: Comparative Cleavage of Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Enzyme Source | Reference |

| Phe-Lys | ~30-fold faster | Isolated Cathepsin B | [5] |

| Val-Cit | 1x (baseline) | Isolated Cathepsin B | [5] |

| Val-Ala | Cleaved at half the rate of Val-Cit | Cathepsin B | [10] |

Note: While Phe-Lys is cleaved more rapidly by isolated Cathepsin B, the cleavage rates of Phe-Lys and Val-Cit were found to be identical in rat liver lysosomal preparations, suggesting the involvement of multiple enzymes in the lysosomal milieu.[5]

Table 2: Plasma Stability of Dipeptide Linkers

| Dipeptide Linker | Half-life in Human Plasma | Half-life in Mouse Plasma | Reference |

| Phe-Lys | 80 days (extrapolated) | 12.5 days (extrapolated) | [6] |

| Val-Cit | 230 days (extrapolated) | 30 days (extrapolated) | [6] |

Note: The lower stability in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), which can cleave these linkers.[9] This highlights the importance of considering species-specific differences during preclinical evaluation.

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay for a Phe-Lys Linker

This protocol describes a method to quantify the release of a payload from a Phe-Lys-linked substrate using purified Cathepsin B.

Objective: To determine the rate of enzymatic cleavage of a Phe-Lys linker by Cathepsin B.

Materials:

-

Phe-Lys-PABC-payload substrate

-

Recombinant human Cathepsin B (activated)

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard

-

HPLC system with a suitable column for separating the payload from the substrate

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer and the Phe-Lys-PABC-payload substrate to a final concentration of 10 µM.

-

Initiate the Reaction: Add activated Cathepsin B to the reaction mixture to a final concentration of 100 nM.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the Reaction: Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme. Collect the supernatant for analysis.

-

HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the released payload and the remaining intact substrate.

-

Data Analysis: Calculate the percentage of payload released at each time point and determine the initial rate of cleavage.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a general method to assess the stability of an ADC with a Phe-Lys linker in plasma.

Objective: To evaluate the stability of the ADC and quantify premature drug release in plasma.

Materials:

-

ADC with a Phe-Lys linker

-

Human, mouse, or rat plasma

-

Incubator at 37°C

-

Protein A or Protein G affinity chromatography beads

-

Wash Buffer: PBS

-

Elution Buffer: 20 mM glycine, 0.1% acetic acid, pH 2.5

-

LC-MS system

Procedure:

-

Incubation: Incubate the ADC in plasma at a concentration of 1 mg/mL at 37°C. Include a buffer control.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

-

ADC Capture: Add Protein A or Protein G beads to the plasma aliquots to capture the ADC.

-

Washing: Wash the beads with PBS to remove unbound plasma proteins.

-

Elution: Elute the ADC from the beads using the elution buffer.

-

Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). The amount of released payload in the supernatant after ADC capture can also be quantified.

-

Data Interpretation: A stable ADC will show minimal change in DAR over time. Calculate the half-life of the ADC in plasma.

Visualization of Pathways and Workflows

Intracellular Trafficking and Cleavage of an ADC

The following diagram illustrates the journey of an ADC from binding to a cancer cell to the release of its payload in the lysosome.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]